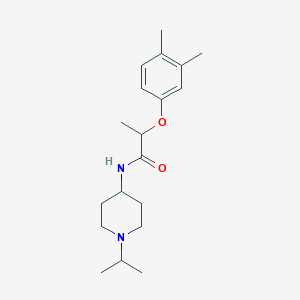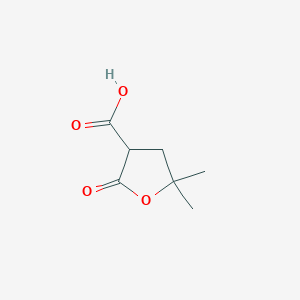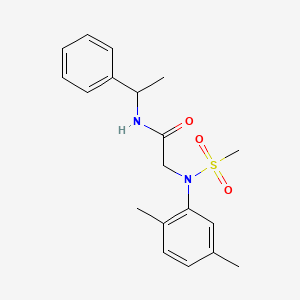![molecular formula C17H17FN2O2 B4925852 N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B4925852.png)
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide, also known as DFMO, is a chemical compound that has been extensively studied for its potential use in cancer treatment. DFMO is an ornithine decarboxylase (ODC) inhibitor, which means that it can prevent the production of polyamines, which are essential for cell growth and division.
Mécanisme D'action
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide works by inhibiting the activity of ODC, which is an enzyme that is essential for the production of polyamines. Polyamines are molecules that are involved in cell growth and division, and are therefore essential for the growth of cancer cells. By inhibiting the production of polyamines, N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the production of polyamines, N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This can help to prevent the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret the results. However, N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide can be expensive to produce, which can be a limitation for some labs. In addition, N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide can have off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are a number of future directions for research on N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide. One area of interest is the development of new formulations of N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide that can improve its bioavailability and reduce its side effects. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to benefit from N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide treatment. Finally, there is interest in combining N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide with other drugs to improve its efficacy and reduce the risk of drug resistance.
Méthodes De Synthèse
The synthesis of N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide involves the reaction of 3-fluorobenzoic acid with 2,4-dimethylaniline in the presence of thionyl chloride. The resulting intermediate is then reacted with ethyl oxalyl chloride to form the final product, N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide.
Applications De Recherche Scientifique
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide has also been studied for its potential use in the prevention of cancer recurrence. In addition, N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide has been investigated for its potential use in the treatment of other diseases, such as parasitic infections and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[2-(2,4-dimethylanilino)-2-oxoethyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-11-6-7-15(12(2)8-11)20-16(21)10-19-17(22)13-4-3-5-14(18)9-13/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXGLYJWMBLBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CNC(=O)C2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B4925780.png)


![3-(3-fluorophenyl)-5-[(5-methyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4925791.png)

![7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4925817.png)

![N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4925826.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4925828.png)
![3-(2-chlorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4925830.png)
![3-(2-bromophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4925841.png)
![1-(9-butyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B4925857.png)
![1-(3-chloro-4-methylphenyl)-4-[(5-methyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B4925862.png)